molecular formula C22H19N5O3 B2607061 2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1324679-80-2

2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B2607061
CAS No.: 1324679-80-2
M. Wt: 401.426
InChI Key: KGPRERLFDZFNTI-UHFFFAOYSA-N
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Description

2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a complex organic compound that features a unique structure combining multiple functional groups

Scientific Research Applications

2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the azetidin-3-yl intermediate, followed by the formation of the 1,2,4-oxadiazole ring, and finally, the attachment of the pyrimidine moiety.

    Preparation of Azetidin-3-yl Intermediate: This step involves the reaction of 2-ethoxynaphthalene-1-carbonyl chloride with an appropriate azetidine derivative under basic conditions.

    Formation of 1,2,4-Oxadiazole Ring: The azetidin-3-yl intermediate is then reacted with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Attachment of Pyrimidine Moiety: The final step involves the coupling of the 1,2,4-oxadiazol-3-yl intermediate with a pyrimidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[1-(2-methoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
  • 2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}thiazole

Uniqueness

The uniqueness of 2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-2-29-17-9-8-14-6-3-4-7-16(14)18(17)22(28)27-12-15(13-27)21-25-20(26-30-21)19-23-10-5-11-24-19/h3-11,15H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPRERLFDZFNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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